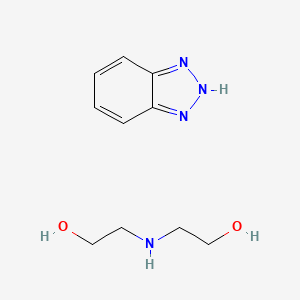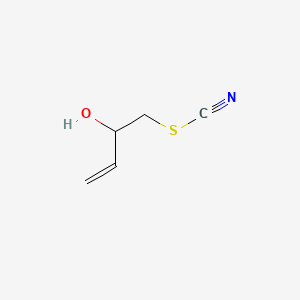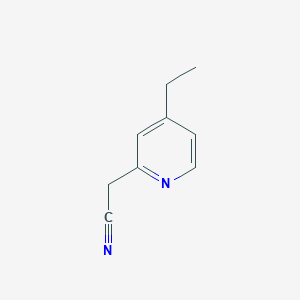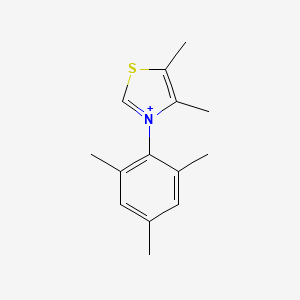
3-Mesityl-4,5-dimethylthiazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mesityl-4,5-dimethylthiazol-3-ium is a heterocyclic organic compound that belongs to the thiazolium family. It is characterized by the presence of a thiazole ring substituted with mesityl and dimethyl groups. This compound is known for its applications in various scientific fields, particularly in cell viability assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,5-dimethylthiazol-3-ium typically involves the reaction of mesityl chloride with 4,5-dimethylthiazole in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are optimized for large-scale production, often involving high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-Mesityl-4,5-dimethylthiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The mesityl and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium compounds.
Applications De Recherche Scientifique
3-Mesityl-4,5-dimethylthiazol-3-ium is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In cell viability assays such as the MTT assay, where it is reduced to formazan by living cells, indicating cell viability.
Medicine: In drug screening and cytotoxicity testing.
Industry: In the development of diagnostic kits and biochemical assays.
Mécanisme D'action
The primary mechanism of action of 3-Mesityl-4,5-dimethylthiazol-3-ium in cell viability assays involves its reduction by mitochondrial dehydrogenases in living cells. This reduction converts the compound into an insoluble purple formazan product, which can be quantified spectrophotometrically. The intensity of the color is proportional to the number of viable cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An alternative to MTT with higher sensitivity.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A one-step MTT assay reagent.
Uniqueness
3-Mesityl-4,5-dimethylthiazol-3-ium is unique due to its specific structural features, which confer distinct reactivity and stability. Its mesityl group provides steric hindrance, enhancing its stability compared to other thiazolium compounds. Additionally, its use in specific assays like the MTT assay highlights its importance in biological research.
Propriétés
Formule moléculaire |
C14H18NS+ |
|---|---|
Poids moléculaire |
232.37 g/mol |
Nom IUPAC |
4,5-dimethyl-3-(2,4,6-trimethylphenyl)-1,3-thiazol-3-ium |
InChI |
InChI=1S/C14H18NS/c1-9-6-10(2)14(11(3)7-9)15-8-16-13(5)12(15)4/h6-8H,1-5H3/q+1 |
Clé InChI |
DUMLGXQHDKRTKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[N+]2=CSC(=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



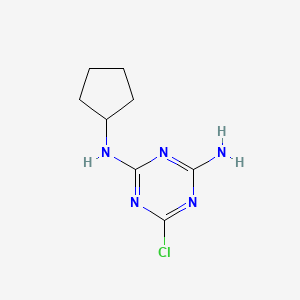
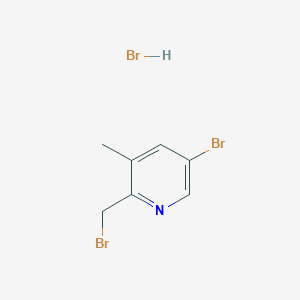
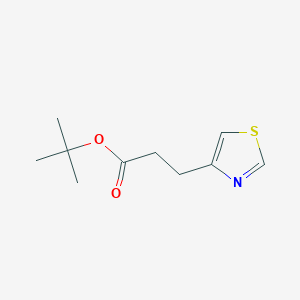
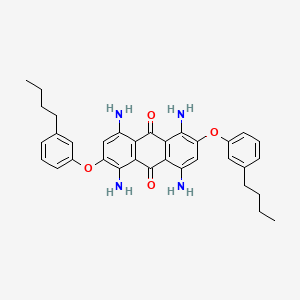
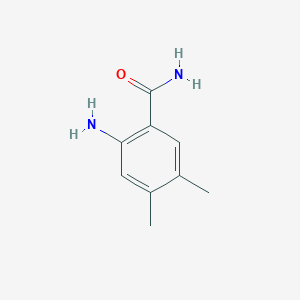
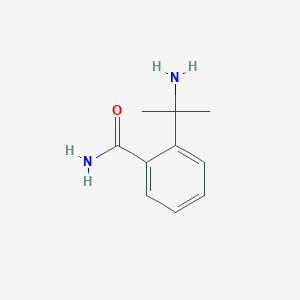
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
